molecular formula C13H22N2 B8306701 4-Methyl-N1,N1-dipropyl-benzene-1,3-diamine

4-Methyl-N1,N1-dipropyl-benzene-1,3-diamine

Cat. No. B8306701
M. Wt: 206.33 g/mol
InChI Key: FVWKSGOZIYNTNZ-UHFFFAOYSA-N
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Patent
US07714009B2

Procedure details

A mixture of 4-methyl-3-nitro-N,N-dipropylaniline (2.49 g, 10.5 mmol) and 10% Pd on carbon (1.00 g) in AcOEt (50 ml) was hydrogenated for 18 h. The catalyst was removed by filtration through Celite. The filtrate was concentrated under vacuum. The residue was purified by chromatography eluting with 10% AcOEt in n-hexane to afford 689 mg of the title compound.
Name
4-methyl-3-nitro-N,N-dipropylaniline
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([N:6]([CH2:10][CH2:11][CH3:12])[CH2:7][CH2:8][CH3:9])=[CH:4][C:3]=1[N+:15]([O-])=O>CCOC(C)=O.[Pd]>[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([N:6]([CH2:10][CH2:11][CH3:12])[CH2:7][CH2:8][CH3:9])=[CH:4][C:3]=1[NH2:15]

Inputs

Step One
Name
4-methyl-3-nitro-N,N-dipropylaniline
Quantity
2.49 g
Type
reactant
Smiles
CC1=C(C=C(N(CCC)CCC)C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with 10% AcOEt in n-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N(CCC)CCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 689 mg
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.